DOTA-PEG5-azide: A Technical Guide for Researchers and Drug Development Professionals
DOTA-PEG5-azide: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the bifunctional chelator DOTA-PEG5-azide, detailing its chemical properties, experimental applications, and role in the development of targeted radiopharmaceuticals and imaging agents.
DOTA-PEG5-azide is a heterobifunctional linker that integrates three key chemical moieties: a DOTA cage for the chelation of radiometals, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group for bioorthogonal conjugation.[1][2] This unique combination of features makes it a valuable tool in the development of targeted therapeutics and diagnostic agents, particularly in the field of nuclear medicine.[2][3] The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) component serves as a highly stable chelator for a variety of trivalent radiometals, including Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Copper-64 (⁶⁴Cu).[1][4] The hydrophilic PEG5 spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic profile of the final conjugate by increasing its apparent molecular size.[1][4] The azide functionality allows for covalent attachment to alkyne-modified biomolecules via "click chemistry," a highly efficient and specific bioorthogonal reaction.[1][5]
Core Properties and Specifications
The physicochemical properties of DOTA-PEG5-azide are critical for its application in bioconjugation and radiolabeling. The following table summarizes key quantitative data for this reagent.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₅₂N₈O₁₂ | [4][6] |
| Molecular Weight | 692.8 g/mol | [4][6] |
| Purity | ≥95% | [4][6] |
| Appearance | White to off-white solid | [6] |
| Storage Conditions | -20°C, protected from light and moisture | [1][6] |
Experimental Applications and Protocols
DOTA-PEG5-azide is primarily utilized in a two-stage process: first, bioconjugation to a targeting molecule, and second, radiolabeling with a suitable radionuclide. The following sections provide detailed, synthesized protocols for these key experimental procedures.
Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of DOTA-PEG5-azide to an alkyne-modified targeting biomolecule, such as a peptide or a small molecule inhibitor.
Materials:
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DOTA-PEG5-azide
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Alkyne-modified biomolecule
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Copper(II) sulfate (B86663) (CuSO₄)
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Sodium ascorbate (B8700270)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
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Phosphate-buffered saline (PBS), pH 7.4
-
DMSO or other suitable organic solvent
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Size-exclusion chromatography (SEC) column for purification
Protocol:
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Reagent Preparation:
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Prepare a 10 mM stock solution of DOTA-PEG5-azide in DMSO.
-
Prepare a 1-5 mM stock solution of the alkyne-modified biomolecule in a compatible buffer (e.g., PBS).
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Assembly:
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In a microcentrifuge tube, combine the alkyne-modified biomolecule and DOTA-PEG5-azide in a 1:1.5 to 1:3 molar ratio. The final concentration of the biomolecule should be in the range of 10-100 µM.
-
Add THPTA to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.2 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 2 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight. The reaction can be monitored by LC-MS or other suitable analytical techniques.
-
-
Purification:
-
Purify the DOTA-PEG5-conjugate from unreacted reagents using a size-exclusion chromatography column (e.g., PD-10) equilibrated with a suitable buffer (e.g., PBS or ammonium (B1175870) acetate (B1210297) buffer).
-
Analyze the fractions by UV-Vis spectroscopy and/or LC-MS to identify and pool the fractions containing the purified conjugate.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the DOTA-PEG5-conjugate by LC-MS.
-
Store the purified conjugate at -20°C or -80°C.
-
Radiolabeling of DOTA-PEG5-Conjugated Biomolecules with Gallium-68
This protocol outlines the chelation of the positron-emitting radionuclide ⁶⁸Ga by the DOTA-PEG5-conjugated biomolecule for application in Positron Emission Tomography (PET).
Materials:
-
Purified DOTA-PEG5-conjugated biomolecule
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⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
Sodium acetate buffer (1 M, pH 4.5)
-
Sterile, metal-free water
-
C18 Sep-Pak cartridge for purification
-
Saline for injection
-
Radio-TLC or radio-HPLC for quality control
Protocol:
-
Elution of ⁶⁸Ga:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
-
-
Radiolabeling Reaction:
-
In a sterile, metal-free reaction vial, add 10-50 µg of the DOTA-PEG5-conjugated biomolecule dissolved in sodium acetate buffer.
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial. The final pH of the reaction mixture should be between 3.5 and 4.5.
-
Incubate the reaction mixture at 95°C for 5-15 minutes.
-
-
Purification:
-
Condition a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.
-
Load the reaction mixture onto the C18 cartridge.
-
Wash the cartridge with sterile water to remove unchelated ⁶⁸Ga.
-
Elute the radiolabeled conjugate with a small volume of ethanol.
-
Dilute the eluted product with saline for injection to a final ethanol concentration of less than 10%.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. The radiochemical purity should be >95%.
-
Measure the final activity of the product using a dose calibrator.
-
Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships involving DOTA-PEG5-azide.
References
- 1. Specific peptide conjugation to a therapeutic antibody leads to enhanced therapeutic potency and thermal stability by reduced Fc dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Synthesis and comparative evaluation of 177Lu-labeled PEG and non-PEG variant peptides as HER2-targeting probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-specific conjugation of monodispersed DOTA-PEGn to a thiolated diabody reveals the effect of increasing peg size on kidney clearance and tumor uptake with improved 64-copper PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
